IMD-0354 is a synthetic small-molecule compound that functions as a potent inhibitor of the NF-κB signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been extensively studied in a wide range of in vitro and in vivo models for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and metabolic dysfunction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While initially characterized as an inhibitor of IκB kinase β (IKKβ), further research has revealed that IMD-0354 exhibits its effects through an alternative mechanism within the NF-κB pathway. []
IMD-0354 was developed by the Institute of Medical Molecular Design in Tokyo, Japan. It is classified as a selective inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and has been identified as a potent inhibitor of glutamine uptake, specifically targeting the SLC1A5 transporter. This compound is part of a broader class of small molecules aimed at modulating cellular metabolism and signaling pathways in various disease contexts, including cancer and pulmonary arterial hypertension .
The synthesis of IMD-0354 involves several key steps. The primary method described for synthesizing this compound is a one-step condensation reaction mediated by phosphorus oxychloride (PCl₃) between a derivatized aniline and a corresponding benzoic acid or salicylic acid.
The synthesis is characterized by variations in the aniline substituents and benzoic acid components to explore structure-activity relationships.
IMD-0354 features a complex molecular structure that can be analyzed through its chemical formula and spatial configuration. The compound's structure includes:
The molecular weight of IMD-0354 is approximately 294.7 g/mol, and its chemical formula can be represented as C₁₅H₁₃ClF₃N₃O .
IMD-0354 participates in various chemical reactions primarily related to its role as an inhibitor:
These reactions highlight IMD-0354's potential in altering metabolic pathways critical for tumor growth.
The mechanism of action for IMD-0354 involves several interconnected pathways:
In preclinical studies, IMD-0354 has shown efficacy in reducing tumor growth in xenograft models.
The physical properties of IMD-0354 include:
Chemical properties include:
IMD-0354 has several promising applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: